molecular formula C9H10BrNO2 B1295919 Ethyl 4-amino-3-bromobenzoate CAS No. 7149-03-3

Ethyl 4-amino-3-bromobenzoate

Katalognummer: B1295919
CAS-Nummer: 7149-03-3
Molekulargewicht: 244.08 g/mol
InChI-Schlüssel: NOGUJGZZMMKQOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-amino-3-bromobenzoate (C₉H₁₀BrNO₂, MW 244.09) is a brominated aromatic ester with a molecular structure featuring an amino group at the para position and a bromine atom at the meta position relative to the ester moiety . Its CAS registry number is 7149-03-3, and it is characterized by high purity (≥98%) in commercial supplies . This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, though specific applications are less documented compared to structurally related analogs. Its reactivity is influenced by the electron-withdrawing bromine atom and the electron-donating amino group, making it versatile for further functionalization, such as nucleophilic substitution or coupling reactions .

Eigenschaften

IUPAC Name

ethyl 4-amino-3-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGUJGZZMMKQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287598
Record name ethyl 4-amino-3-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7149-03-3
Record name 7149-03-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51689
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-amino-3-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-amino-3-bromobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 4-amino-3-bromobenzoate can be synthesized through a bromination reaction of ethyl 4-aminobenzoate. The process involves the addition of bromine to a solution of ethyl 4-aminobenzoate in dichloromethane at a low temperature (around -10°C). The reaction mixture is then stirred, and the product is isolated by crystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form primary amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted benzoates.

    Oxidation Products: Nitro derivatives of the original compound.

    Reduction Products: Primary amines derived from the reduction of the amino group.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-amino-3-bromobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its functional groups.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ethyl 4-amino-3-bromobenzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison due to shared functional groups (ester, amino, halogen/methyl substituents) and structural motifs:

Methyl 3-amino-4-bromobenzoate

  • Molecular Formula: C₈H₈BrNO₂ (MW 230.05)
  • CAS RN : 46064-79-3
  • Substituents: Bromine at position 4, amino at position 3.
  • Purity : >97.0% (HPLC) .
  • Key Differences: The methyl ester group (vs. ethyl) reduces molecular weight and may lower lipophilicity.

Methyl 4-amino-3-bromobenzoate

  • Molecular Formula: C₈H₈BrNO₂ (MW 230.05)
  • CAS RN : 106896-49-5
  • Substituents: Bromine at position 3, amino at position 4.
  • Melting Point : 104–108°C .
  • Key Differences : Identical substituent positions to the target compound but with a methyl ester. This shorter alkyl chain may impact solubility and crystallinity.

Ethyl 4-amino-3-methylbenzoate

  • Molecular Formula: C₁₀H₁₃NO₂ (MW 179.22)
  • Substituents: Methyl at position 3, amino at position 4.
  • Applications : A precursor to distamycin derivatives with antitumor and antiviral activity. It interacts with DNA-AT sequences, inhibiting replication and transcription .
  • Key Differences : Replacement of bromine with methyl eliminates halogen-mediated reactivity (e.g., cross-coupling) but enhances electron-donating effects, which stabilize intermediates in medicinal chemistry applications .

Ethyl N-(4-bromophenyl)carbamate

  • Molecular Formula: C₉H₁₀BrNO₂ (MW 244.09)
  • CAS RN : N/A
  • Substituents : Bromine on a phenyl carbamate group.
  • Key Differences: The carbamate functional group (vs. This compound has 76 patents, suggesting industrial relevance in agrochemicals .

Comparative Data Table

Compound Name Molecular Formula MW CAS RN Substituents Melting Point (°C) Key Applications
This compound C₉H₁₀BrNO₂ 244.09 7149-03-3 Br (3), NH₂ (4) Not reported Pharmaceutical intermediates
Methyl 3-amino-4-bromobenzoate C₈H₈BrNO₂ 230.05 46064-79-3 Br (4), NH₂ (3) Not reported Research chemicals
Mthis compound C₈H₈BrNO₂ 230.05 106896-49-5 Br (3), NH₂ (4) 104–108 Synthetic intermediates
Ethyl 4-amino-3-methylbenzoate C₁₀H₁₃NO₂ 179.22 N/A CH₃ (3), NH₂ (4) Not reported Antitumor agents
Ethyl N-(4-bromophenyl)carbamate C₉H₁₀BrNO₂ 244.09 N/A Br on phenyl carbamate Not reported Agrochemical patents

Research Findings and Trends

Amino groups at position 4 (para) improve solubility in polar solvents, critical for pharmaceutical formulations .

Biological Activity: Ethyl 4-amino-3-methylbenzoate demonstrates DNA-binding and antitumor activity, while brominated analogs may exhibit altered bioactivity due to halogenation .

Industrial Relevance: High patent counts for Ethyl N-(4-bromophenyl)carbamate (76 patents) highlight its utility in agrochemicals, whereas this compound has fewer documented applications .

Biologische Aktivität

Ethyl 4-amino-3-bromobenzoate, a compound with the molecular formula C9H10BrN1O2C_9H_{10}BrN_1O_2 and a molecular weight of approximately 227.09 g/mol, has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including an amino group and a bromine atom on the benzene ring, contribute to its biological activity through various mechanisms.

This compound can be synthesized through a multi-step process involving the bromination of ethyl 4-aminobenzoate. This is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride, often in organic solvents like dichloromethane at controlled temperatures. The compound's ability to form hydrogen bonds and halogen bonds with biological molecules enhances its reactivity and potential interactions with various biological targets.

The biological activity of this compound is largely attributed to its interaction with enzymes and receptors. The amino and bromine substituents allow for specific binding interactions that can modulate enzyme activity, potentially leading to inhibition or activation of metabolic pathways. For instance, studies have shown that compounds with similar structures can exhibit significant enzyme inhibition properties, which can be explored for therapeutic applications .

Enzymatic Inhibition

Research has demonstrated that this compound exhibits promising enzymatic inhibition characteristics. In vitro studies using rat plasma and liver microsomes have been conducted to assess its hydrolytic stability and metabolic pathways. These studies indicated that the compound could inhibit carboxylesterase (CES), an enzyme involved in drug metabolism, thereby influencing the pharmacokinetics of other drugs .

Antimicrobial Activity

A comparative study on the antimicrobial properties of various esters, including this compound, revealed its potential effectiveness against certain bacterial strains. The agar disk diffusion assay indicated that this compound could inhibit the growth of specific Gram-positive bacteria, although its activity against Gram-negative bacteria was limited . The minimum inhibitory concentration (MIC) values obtained from these studies suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

  • Enzyme Inhibition Study : In a study assessing the hydrolysis rates of various esters, it was found that this compound had a half-life of approximately 12 minutes when subjected to base-catalyzed hydrolysis, indicating moderate stability under physiological conditions .
  • Antimicrobial Efficacy : In tests against Staphylococcus aureus and Listeria monocytogenes, this compound displayed significant inhibitory effects, with MIC values ranging from 0.125 mg/mL to 2.5 mg/mL depending on the strain tested . This suggests its potential utility in treating infections caused by these pathogens.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally related compounds:

Compound NameMolecular FormulaBiological Activity
Ethyl 4-amino-3-chlorobenzoateC9H10ClN1O2Moderate enzyme inhibition
Mthis compoundC8H9BrN1O2Lower antimicrobial activity
Ethyl 4-amino-3,5-dibromobenzoateC9H8Br2N1O2Higher cytotoxicity

This table illustrates how slight modifications in structure can lead to significant differences in biological activity, emphasizing the importance of structure-activity relationships in drug development.

Analyse Chemischer Reaktionen

Coupling Reactions

Ethyl 4-amino-3-bromobenzoate participates in cross-coupling reactions, leveraging the bromine substituent for bond formation.

Suzuki Coupling

The bromine atom undergoes palladium-catalyzed coupling with boronic acids. For example, in the synthesis of biaryl derivatives, the compound reacts with arylboronic acids under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to yield substituted biphenyl derivatives .

Example Reaction:

Ethyl 4 amino 3 bromobenzoate+ArB OH 2Pd catalystEthyl 4 amino 3 arylbenzoate\text{Ethyl 4 amino 3 bromobenzoate}+\text{ArB OH }_2\xrightarrow{\text{Pd catalyst}}\text{Ethyl 4 amino 3 arylbenzoate}

Heck Coupling

The bromine site also facilitates Heck reactions with alkenes. Using Pd(OAc)₂ and a base, the compound forms styrene derivatives .

Condensation Reactions

The amino group reacts with carbonyl sources to form heterocyclic structures.

Paraformaldehyde Condensation

In trifluoroacetic acid (TFA), this compound reacts with paraformaldehyde to form dibromo-bridged compounds. This reaction proceeds via imine intermediate formation, followed by cyclization .

Reaction Conditions:

  • Reagents: Paraformaldehyde, TFA

  • Temperature: Room temperature

  • Product: Diethyl 4,10-dibromo-5,11-methano-6H,12H-benzo[1,2-a:3,4-a']dibenzo[g,i]carbazole

Mechanism:

  • Imine formation between the amino group and formaldehyde.

  • Electrophilic aromatic substitution at the activated benzene ring.

  • Cyclization to form the methano-bridged structure.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield 4-amino-3-bromobenzoic acid.

Conditions:

  • Acidic: HCl (6M), reflux, 12 hours .

  • Basic: NaOH (2M), ethanol/water, 80°C, 6 hours .

Example:

Ethyl 4 amino 3 bromobenzoateNaOH4 Amino 3 bromobenzoic acid+Ethanol\text{Ethyl 4 amino 3 bromobenzoate}\xrightarrow{\text{NaOH}}\text{4 Amino 3 bromobenzoic acid}+\text{Ethanol}

Stability and Reactivity Considerations

  • Bromine Reactivity: The bromine atom’s position meta to the electron-donating amino group enhances its susceptibility to nucleophilic substitution and cross-coupling .

  • Amino Group: The amino group directs electrophilic substitution to the ortho and para positions, influencing regioselectivity in further functionalization .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-amino-3-bromobenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves halogenation and amination of a benzoate precursor. For example, bromination of ethyl 2-ethoxy-4-methyl benzoate with N-bromosuccinimide (NBS) at 40–60°C in organic solvents yields brominated intermediates, followed by amination under controlled pH and temperature . Optimization requires monitoring reaction kinetics via HPLC or GC-MS to balance yield and purity. Elevated temperatures (e.g., 150°C in autoclaves) may accelerate alkylation but risk side reactions like over-bromination .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., bromine at C3, amino at C4) and ester group integrity.
  • X-ray Crystallography : Programs like SHELX (for refinement) and Mercury (for visualization) resolve bond lengths, angles, and packing structures. For example, SHELXL refines displacement parameters, while Mercury overlays multiple structures to compare conformational stability .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns of bromine .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations of this compound derivatives?

  • Methodological Answer : Discrepancies in bond angles or torsion angles often arise from solvent effects or polymorphic variations. Using SHELXD for phase determination and ORTEP-3 for thermal ellipsoid modeling, researchers can compare experimental data with DFT-optimized structures. For instance, Mercury’s overlay function highlights deviations >0.05 Å in bond lengths, prompting re-evaluation of hydrogen-bonding networks .

Q. What strategies mitigate competing side reactions during the bromination of Ethyl 4-aminobenzoate precursors?

  • Methodological Answer : Competing bromination at ortho/para positions can be minimized by:

  • Steric Control : Introducing bulky protecting groups (e.g., tert-butoxycarbonyl) on the amino group to block undesired sites .
  • Temperature Modulation : Lowering reaction temperatures to <50°C slows kinetic side pathways.
  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)2_2) improve regioselectivity in bromocyanation steps .

Q. How do computational methods enhance the interpretation of experimental data for this compound?

  • Methodological Answer :

  • DFT Calculations : Gaussian or ORCA software predicts electronic effects of bromine/amino substituents (e.g., Hammett σ values) on reactivity.
  • Molecular Dynamics (MD) : Simulations in solvents like DMSO or chloroform replicate crystallization environments, aiding in polymorph prediction .
  • Docking Studies : AutoDock Vina assesses binding affinities for biological targets (e.g., enzyme modulators), correlating with in vitro assays .

Data Analysis and Validation

Q. How should researchers address inconsistencies in bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Replicate enzyme modulation assays (e.g., against E. coli) under standardized conditions (pH 7.4, 37°C) .
  • Statistical Analysis : Apply ANOVA to compare IC50_{50} values across batches, identifying outliers due to impurities (e.g., residual brominating agents).
  • Structure-Activity Relationship (SAR) : Map bioactivity trends to substituent electronic profiles (Hammett plots) .

Q. What protocols ensure rigorous validation of crystallographic refinements for this compound?

  • Methodological Answer :

  • R-Factor Convergence : SHELXL refinements should achieve R1 < 5% for high-resolution (<1.0 Å) data.
  • Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to model twin domains in cases of pseudo-merohedral twinning .
  • Validation Tools : CheckCIF (via CCDC) flags geometric outliers (e.g., abnormal C-Br bond lengths) .

Tables for Key Data

Property Technique Typical Values Reference
C-Br Bond LengthX-ray Crystallography1.89–1.92 Å
1^1H NMR (Amino Protons)400 MHz NMR (DMSO-d6)δ 6.25–6.35 (s, 2H)
Antimicrobial Activity (E. coli)Microdilution AssayMIC: 12.5–25 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-amino-3-bromobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-amino-3-bromobenzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.